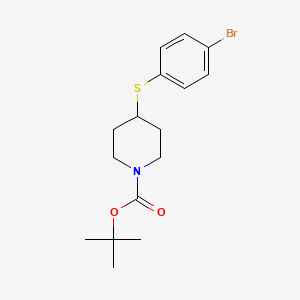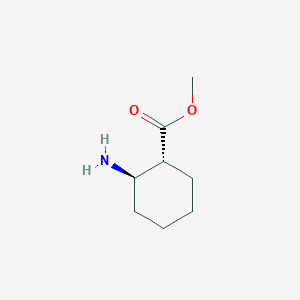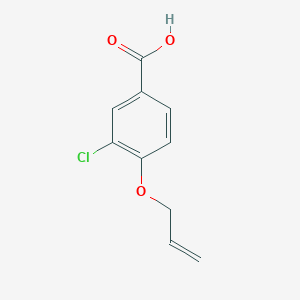![molecular formula C10H14N2O2 B1314796 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 307307-84-2](/img/structure/B1314796.png)
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
概要
説明
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H14N2O2 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves the use of lithium borohydride and methanol in a tetrahydrofuran solution . The reaction is carried out under a nitrogen atmosphere at room temperature .Molecular Structure Analysis
The molecular weight of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is 194.23 g/mol . The InChI Code is 1S/C10H14N2O2/c1-2-14-10(13)8-5-7-6-11-3-4-12(7)9(8)13/h5,11H,2-4,6H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has a density of 1.254 g/cm3 . Its boiling point is 343.68ºC at 760 mmHg . The compound is soluble, with a solubility of 1.92 mg/ml .科学的研究の応用
Synthesis and Derivative Formation
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a versatile compound used in various chemical syntheses. For instance, it acts as a precursor in the synthesis of a range of heterocyclic compounds. This chemical has been used to create 1,6-diazanaphthalene, pyrano[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine derivatives, showcasing its utility in producing a variety of chemical structures (Harb et al., 1989).
Fluorophore Synthesis
The compound is also involved in the synthesis of fluorophore derivatives. A study demonstrated the development of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives using ethyl pyrazole-5-carboxylate, which exhibits strong fluorescence in solutions. This implies its potential application in the creation of new fluorescent materials (Pei Yan et al., 2018).
Heterocyclic Compound Synthesis
Furthermore, the compound has been used in the facile synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process is useful for preparing new N-fused heterocycle products, suggesting its role in developing complex organic structures (Ghaedi et al., 2015).
Organic Phosphine Catalysis
Another significant application involves its use in a phosphine-catalyzed [4 + 2] annulation process. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
Safety And Hazards
特性
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYRMESNENRMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474347 | |
| Record name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
CAS RN |
307307-84-2 | |
| Record name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


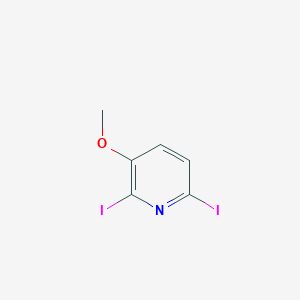
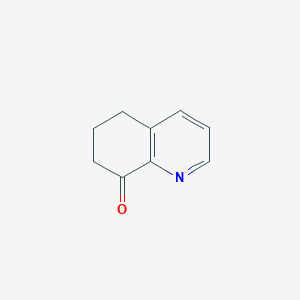
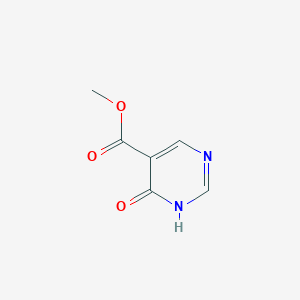
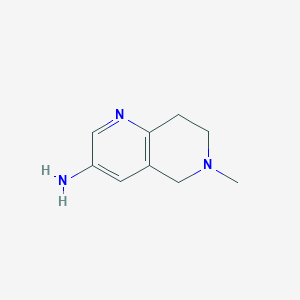
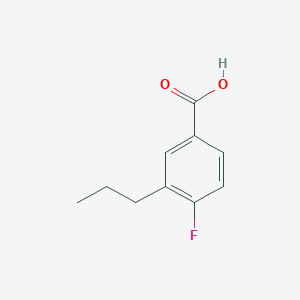


![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)
![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)
